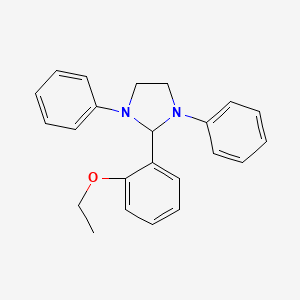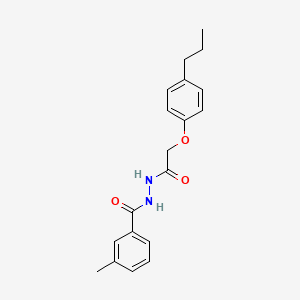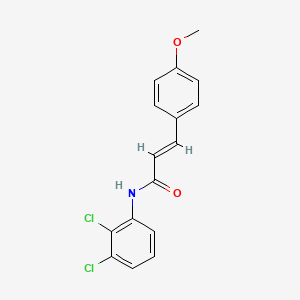![molecular formula C25H23ClN6O3 B11690176 2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N'-[(E)-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B11690176.png)
2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N'-[(E)-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N’-[(E)-{3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a tetrazole ring, chlorophenyl group, and methoxyphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N’-[(E)-{3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the tetrazole ring with a chlorophenyl group, often using a chlorophenyl halide in the presence of a base.
Formation of the Acetohydrazide Moiety: This involves the reaction of hydrazine with an ester or acyl chloride to form the acetohydrazide group.
Condensation Reaction: The final step is the condensation of the acetohydrazide with an aldehyde or ketone to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or acids.
Reduction: Reduction reactions can target the nitro groups or double bonds within the molecule, leading to the formation of amines or saturated compounds.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or saturated hydrocarbons.
Substitution: Formation of substituted tetrazoles with various functional groups.
Applications De Recherche Scientifique
2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N’-[(E)-{3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N’-[(E)-{3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.
Pathways Involved: It may inhibit key enzymes or block receptor sites, leading to reduced inflammation, microbial growth, or cancer cell survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[5-(2-Chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetohydrazide
- N’-[(E)-{3-Methoxy-4-[(4-methylphenyl)methoxy]phenyl}methylidene]acetohydrazide
Uniqueness
2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N’-[(E)-{3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE is unique due to its combination of a tetrazole ring with chlorophenyl and methoxyphenyl groups, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C25H23ClN6O3 |
|---|---|
Poids moléculaire |
490.9 g/mol |
Nom IUPAC |
2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-[(E)-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C25H23ClN6O3/c1-17-7-9-18(10-8-17)16-35-22-12-11-19(13-23(22)34-2)14-27-28-24(33)15-32-30-25(29-31-32)20-5-3-4-6-21(20)26/h3-14H,15-16H2,1-2H3,(H,28,33)/b27-14+ |
Clé InChI |
FVEMAGZIQMCQJJ-MZJWZYIUSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=N/NC(=O)CN3N=C(N=N3)C4=CC=CC=C4Cl)OC |
SMILES canonique |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=NNC(=O)CN3N=C(N=N3)C4=CC=CC=C4Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-chlorophenyl)-N-{5-[(4-hydroxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo(1, 3-thiazolidin-3-yl)}carboxamide](/img/structure/B11690113.png)
![2-hydroxy-N'-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]-2,2-diphenylacetohydrazide](/img/structure/B11690120.png)

![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2-chloro-4-nitrophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11690126.png)
![(2E,5E)-3-ethyl-5-[(2Z)-2-(3-ethylnaphtho[2,1-d][1,3]thiazol-2(3H)-ylidene)ethylidene]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11690131.png)
![(5Z)-3-(3-Methylphenyl)-5-{[5-(4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11690142.png)
![(2Z,5Z)-5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11690148.png)


![4-bromo-N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11690160.png)
![(5Z)-5-{[1-(biphenyl-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(4-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B11690174.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B11690181.png)
![N-[3-(4-bromophenoxy)-5-nitrophenyl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11690188.png)
![(4Z)-1-(3-chloro-4-methylphenyl)-4-[(2,5-dimethoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11690189.png)
